Thr101

Description

Structure

3D Structure

Properties

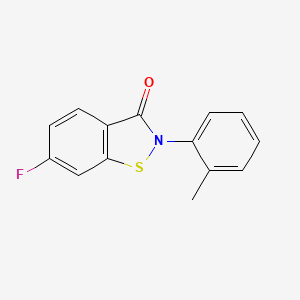

Molecular Formula |

C14H10FNOS |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

6-fluoro-2-(2-methylphenyl)-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C14H10FNOS/c1-9-4-2-3-5-12(9)16-14(17)11-7-6-10(15)8-13(11)18-16/h2-8H,1H3 |

InChI Key |

BUIZTXXZBDUOCR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(S2)C=C(C=C3)F |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(S2)C=C(C=C3)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Thr101; Thr-101; Thr 101; NOX Inhibitor VII; NOX InhibitorVII; NOX Inhibitor-VII; NOX-Inhibitor-VII |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of GLM101 in Congenital Disorder of Glycosylation Type Ia (CDG-Ia): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Disorder of Glycosylation Type Ia (CDG-Ia), also known as PMM2-CDG, is an autosomal recessive metabolic disorder caused by mutations in the PMM2 gene. This genetic defect leads to a deficiency in the phosphomannomutase 2 (PMM2) enzyme, a critical component in the N-linked glycosylation pathway. The resulting impairment of protein and lipid glycosylation manifests as a severe, multisystemic disease. GLM101 is an investigational substrate replacement therapy designed to address the underlying biochemical defect in CDG-Ia. This technical guide provides an in-depth examination of the mechanism of action of GLM101, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Pathophysiology of CDG-Ia

CDG-Ia is the most common of the congenital disorders of glycosylation.[1][2] The PMM2 enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate.[3][4][5] This step is essential for the synthesis of guanosine diphosphate mannose (GDP-mannose), the activated mannose donor required for the assembly of lipid-linked oligosaccharides (LLOs) in the endoplasmic reticulum.[3][6] A deficiency in PMM2 activity leads to a shortage of GDP-mannose, resulting in the production of truncated LLOs and, consequently, hypoglycosylation of a wide range of proteins and lipids.[3][6]

The clinical presentation of CDG-Ia is heterogeneous, typically appearing in infancy with failure to thrive, hypotonia, developmental delay, and a range of neurological and systemic complications, including ataxia, seizures, coagulopathies, and liver disease.[7][8] Currently, treatment for CDG-Ia is primarily supportive and symptomatic.[3]

GLM101: A Substrate Replacement Therapy

GLM101 is a liposome-encapsulated formulation of mannose-1-phosphate.[4] This therapeutic strategy is designed to bypass the deficient PMM2 enzyme by directly delivering mannose-1-phosphate into the cells.[9][10] Once inside the cell, the exogenous mannose-1-phosphate can be utilized by GDP-mannose pyrophosphorylase to synthesize GDP-mannose, thereby restoring the pool of this critical precursor for N-glycosylation.[4][9]

Proposed Mechanism of Action

The core of GLM101's mechanism of action is the circumvention of the enzymatic block in the N-glycosylation pathway caused by deficient PMM2. By providing an alternative source of mannose-1-phosphate, GLM101 aims to replenish the downstream metabolites and restore normal protein glycosylation.

Caption: Mechanism of GLM101 in bypassing the PMM2 enzyme block.

Preclinical and Clinical Evidence

In Vitro Studies in Patient-Derived Fibroblasts

Studies utilizing fibroblasts from CDG-Ia patients have provided proof-of-concept for the efficacy of GLM101. Treatment of these cells with GLM101 has been shown to:

-

Normalize intracellular GDP-mannose levels: Directly addressing the downstream consequences of PMM2 deficiency.[4]

-

Increase relative glycoprotein mannosylation: Indicating a restoration of the glycosylation process.[4]

-

Normalize high mannose glycans and partially correct complex and hybrid glycans: As demonstrated by glycomics profiling, suggesting a broad restoration of the glycoproteome.[4]

-

Increase TNFα-induced ICAM-1 expression: Restoring a functional cellular response that is dependent on proper glycosylation.[4]

Table 1: Summary of In Vitro Efficacy of GLM101 in CDG-Ia Fibroblasts

| Parameter | Observation | Reference |

| Intracellular GDP-Mannose | Normalized | [4] |

| Glycoprotein Mannosylation | Increased | [4] |

| High Mannose Glycans | Normalized | [4] |

| Complex and Hybrid Glycans | Partially Corrected | [4] |

| TNFα-induced ICAM-1 Expression | Increased | [4] |

Clinical Development

GLM101 has received Orphan Drug Designation in the U.S. and Europe and is currently in clinical trials.[9][10]

A Phase 2 clinical study (NCT05549219) has provided initial safety and tolerability data. In this study, adult and adolescent patients with PMM2-CDG received GLM101 at doses of 10 mg/kg, 20 mg/kg, or 30 mg/kg for up to 24 weeks. The drug was reported to be well-tolerated with no serious adverse events and only mild to moderate adverse events.[10]

A global, randomized, placebo-controlled Phase 2b study, known as the POLAR study (NCT06892288), is currently enrolling patients. This study will further assess the safety and efficacy of GLM101 in children and adults with PMM2-CDG. The primary outcome measure is the improvement in ataxia, a key feature of the disease, as measured by the International Cooperative Ataxia Rating Scale (ICARS).[11]

Table 2: Overview of GLM101 Clinical Trials

| Study Identifier | Phase | Status | Key Endpoints | Dosing | Reference |

| NCT05549219 | 2 | Completed Enrollment (Adults/Adolescents) | Safety, Tolerability | 10, 20, 30 mg/kg | [10] |

| NCT06892288 (POLAR) | 2b | Enrolling | ICARS, Gross Motor Function, Cognition, Strength | 30 mg/kg vs. Placebo | [11] |

Detailed Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited would require access to the full-text articles and supplementary materials, which are not available through the current search. The following are generalized methodologies based on standard laboratory practices.

Quantification of Intracellular GDP-Mannose

A common method for the quantification of nucleotide sugars like GDP-mannose is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

Caption: Workflow for GDP-Mannose Quantification.

-

Cell Culture and Treatment: CDG-Ia patient-derived fibroblasts are cultured under standard conditions and then treated with varying concentrations of GLM101 or a vehicle control for a specified duration.

-

Metabolite Extraction: Cells are harvested, and metabolites are extracted, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: The extracted metabolites are separated by reverse-phase or anion-exchange HPLC and analyzed by tandem mass spectrometry. GDP-mannose is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern, often using a stable isotope-labeled internal standard.

Glycomics Profiling

Glycomics profiling aims to comprehensively analyze the repertoire of glycans in a biological sample.

-

Protein Extraction and Glycan Release: Total protein is extracted from the cultured fibroblasts. N-linked glycans are then enzymatically released from the glycoproteins using an enzyme such as PNGase F.

-

Glycan Labeling and Purification: The released glycans are labeled with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection. The labeled glycans are then purified to remove excess dye and other contaminants.

-

Analysis by HPLC and/or Mass Spectrometry: The purified, labeled glycans are separated by HPLC and detected by fluorescence. Alternatively, unlabeled glycans can be analyzed by mass spectrometry techniques such as MALDI-TOF or LC-MS to determine their composition and structure.

Analysis of TNFα-induced ICAM-1 Expression

This assay assesses the functional restoration of a cell surface glycoprotein.

-

Cell Treatment and Stimulation: CDG-Ia fibroblasts are treated with GLM101 or a control. Subsequently, the cells are stimulated with Tumor Necrosis Factor-alpha (TNFα) to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1).

-

Immunostaining: The cells are stained with a fluorescently labeled antibody specific for ICAM-1.

-

Flow Cytometry or Western Blotting: The expression of ICAM-1 on the cell surface can be quantified by flow cytometry. Alternatively, total ICAM-1 expression can be assessed by Western blotting of cell lysates.

Conclusion and Future Directions

GLM101 represents a promising therapeutic approach for CDG-Ia by directly addressing the primary biochemical defect. Preclinical data have demonstrated its ability to restore key aspects of the N-glycosylation pathway in patient-derived cells. Ongoing clinical trials will be crucial in determining the safety and efficacy of GLM101 in improving the clinical outcomes for individuals with this devastating disease. Future research should focus on long-term outcomes, the potential for combination therapies, and the development of biomarkers to monitor treatment response. The successful development of GLM101 could pave the way for similar substrate replacement therapies for other congenital disorders of glycosylation.

References

- 1. Congenital disorders of glycosylation (CDG): state of the art in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New and potential strategies for the treatment of PMM2-CDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro treatment with liposome-encapsulated Mannose-1-phosphate restores N-glycosylation in PMM2-CDG patient-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Congenital disorder of glycosylation type Ia in a Chinese family: Function analysis of a novel PMM2 complex heterozygosis mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PMM2-CDG - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. PMM2-congenital disorder of glycosylation: MedlinePlus Genetics [medlineplus.gov]

- 9. glycomine.com [glycomine.com]

- 10. glycomine.com [glycomine.com]

- 11. glycomine.com [glycomine.com]

biological function of Thr101 as a PMI inhibitor

An In-depth Technical Guide on the Biological Function of Thr101 as a Phosphomannose Isomerase (PMI) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological function and significance of this compound, a specific inhibitor of phosphomannose isomerase (PMI). We will delve into the mechanism of PMI, the therapeutic rationale for its inhibition, and detailed experimental protocols for studying inhibitors like this compound.

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), is a crucial zinc-dependent enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[1] This enzymatic reaction is a key step in carbohydrate metabolism, linking glycolysis and mannose metabolism. PMI plays a vital role in the biosynthesis of GDP-mannose, an essential precursor for the glycosylation of proteins and the synthesis of cell wall components in various organisms.[1]

The Role of PMI in Congenital Disorder of Glycosylation Type Ia (CDG-Ia)

Congenital Disorder of Glycosylation Type Ia (CDG-Ia) is a genetic disorder caused by mutations in the PMM2 gene, leading to deficient activity of the enzyme phosphomannomutase 2 (PMM2). PMM2 is responsible for converting Man-6-P to mannose-1-phosphate, a critical step in the synthesis of N-linked oligosaccharides. In individuals with CDG-Ia, the reduced PMM2 activity leads to impaired protein glycosylation.

PMI and PMM2 compete for the same substrate, Man-6-P.[1] In a healthy state, a significant portion of Man-6-P is channeled into glycolysis via PMI. In CDG-Ia patients, this competition further limits the amount of Man-6-P available for the already compromised PMM2 enzyme. Therefore, inhibiting PMI is a promising therapeutic strategy to redirect the metabolic flux of Man-6-P towards the glycosylation pathway, potentially alleviating the symptoms of CDG-Ia.[1]

This compound: A Specific PMI Inhibitor

This compound has been identified as a specific inhibitor of phosphomannose isomerase. Its inhibitory activity and specificity make it a valuable research tool for studying the function of PMI and for investigating the therapeutic potential of PMI inhibition.

Quantitative Data on PMI Inhibitors

The following table summarizes the quantitative data for this compound and other notable PMI inhibitors.

| Inhibitor | Target | IC50 (μM) | Ki (μM) | Notes |

| This compound | PMI | 2.9[1] | Not Reported | Specific for PMI; does not inhibit PMM2.[1] |

| MLS0315771 | PMI | ~1[1] | 1.4[1] | Potent and biologically active competitive inhibitor. |

| ML089 | PMI | 1.3[1] | Not Reported | Potent, selective, and orally available. |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Mannose-6-Phosphate

The following diagram illustrates the key metabolic pathways involving mannose-6-phosphate and the point of inhibition by this compound.

Caption: Metabolic fate of Mannose-6-Phosphate and inhibition by this compound.

Experimental Workflow for Characterizing a PMI Inhibitor

This diagram outlines a typical workflow for the characterization of a novel PMI inhibitor.

Caption: Workflow for the discovery and characterization of PMI inhibitors.

Detailed Experimental Protocols

Site-Directed Mutagenesis of PMI

This protocol is for introducing specific mutations into the PMI gene to study inhibitor interactions.

Objective: To create mutant versions of the PMI enzyme to identify residues crucial for inhibitor binding and efficacy.

Materials:

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

Plasmid DNA containing the wild-type PMI gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Protocol:

-

Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should have a melting temperature (Tm) between 75-80°C and be 25-45 bases in length.

-

PCR Amplification:

-

Set up a PCR reaction with the plasmid template, mutagenic primers, and high-fidelity DNA polymerase.

-

Use a thermal cycler with an initial denaturation at 95°C for 2 minutes, followed by 18-25 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length.

-

Finish with a final extension at 68°C for 7 minutes.

-

-

DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells via heat shock or electroporation.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Recombinant PMI Protein Purification

Objective: To obtain highly pure recombinant PMI protein for use in enzymatic assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a PMI expression vector (e.g., pET vector with a His-tag)

-

LB broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

-

Protein Expression:

-

Inoculate a large culture of LB broth with an overnight culture of the E. coli expression strain.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a lower temperature (e.g., 18-25°C).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged PMI protein with elution buffer.

-

-

Dialysis:

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and to buffer exchange for storage.

-

-

Purity and Concentration Determination:

-

Assess the purity of the protein by SDS-PAGE.

-

Determine the protein concentration using a Bradford or BCA assay.

-

PMI Enzyme Kinetics Assay (Coupled Assay)

Objective: To determine the kinetic parameters of PMI and the inhibitory effect of compounds like this compound.

Materials:

-

Purified PMI enzyme

-

Mannose-6-phosphate (M6P) substrate

-

Coupling enzymes: phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Protocol:

-

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, PGI, G6PDH, and NADP+.

-

Assay Setup:

-

In a 384-well plate, add the test inhibitor at various concentrations. Include a DMSO control.

-

Add the reaction mixture to all wells.

-

Initiate the reaction by adding the PMI enzyme.

-

Finally, add the substrate M6P to start the enzymatic cascade.

-

-

Data Acquisition: Immediately place the plate in a plate reader and measure the increase in absorbance at 340 nm over time at room temperature. The increase in absorbance corresponds to the production of NADPH, which is proportional to PMI activity.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the absorbance curves.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Conclusion

This compound serves as a specific and valuable tool for the scientific community to probe the function of phosphomannose isomerase. The inhibition of PMI by small molecules like this compound represents a promising therapeutic avenue for congenital disorders of glycosylation, such as CDG-Ia. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of PMI in health and disease and to advance the development of novel PMI inhibitors.

References

Discovery and Chemical Synthesis of Exemplar-101: A MEK1/2 Inhibitor

An in-depth analysis of the discovery and chemical synthesis of a specific compound designated as "Thr101" cannot be provided, as a comprehensive search of publicly available scientific literature and chemical databases did not yield any results for a molecule with this identifier. It is possible that "this compound" is an internal development code, a very recent discovery not yet in the public domain, or a placeholder name.

To fulfill the user's request for a detailed technical guide, this document will therefore present a hypothetical case study of a fictional kinase inhibitor, designated "Exemplar-101," which targets the MEK1/2 pathway. The following sections on its discovery, synthesis, and biological evaluation are based on established methodologies and data presentation formats common in the field of drug discovery. This serves as a template that can be adapted for a real-world compound once its details are known.

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or Ras, is a hallmark of many human cancers. Mitogen-activated protein kinase kinase (MEK) 1 and 2 are dual-specificity protein kinases that represent a key node in this cascade, making them attractive targets for therapeutic intervention. Exemplar-101 is a potent and selective, ATP-non-competitive inhibitor of MEK1/2, discovered through a structure-based drug design campaign.

High-Throughput Screening and Hit Identification

A high-throughput screening (HTS) campaign of a 200,000-compound library was conducted to identify novel, non-ATP competitive inhibitors of MEK1. The primary assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format to measure the phosphorylation of a biotinylated ERK1 substrate.

Experimental Protocol: Primary HTS Assay

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

-

Reagents:

-

Recombinant human MEK1 (50 pM final concentration).

-

Biotinylated, catalytically inactive ERK1 (K52R) (200 nM final concentration).

-

ATP (100 µM final concentration).

-

Test compounds (10 µM final concentration).

-

-

Procedure:

-

Add 5 µL of assay buffer containing MEK1 and ERK1 to each well of a 384-well plate.

-

Add 50 nL of test compound in DMSO.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of assay buffer containing ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of stop/detection buffer containing EDTA, a europium-labeled anti-phospho-ERK1 antibody, and streptavidin-allophycocyanin (APC).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

-

Data Analysis: The ratio of the emission at 665 nm to that at 615 nm was used to determine the degree of ERK1 phosphorylation.

The HTS campaign identified a hit compound, Hit-1 , with moderate potency.

Table 1: Initial Hit Compound Activity

| Compound | MEK1 IC₅₀ (µM) | Ligand Efficiency (LE) |

| Hit-1 | 5.2 | 0.28 |

Structure-Based Optimization

The co-crystal structure of Hit-1 bound to MEK1 was solved, revealing a binding mode in a pocket adjacent to the ATP binding site. This allosteric site was targeted for optimization. A structure-based drug design approach was employed to improve potency and selectivity. This effort led to the design and synthesis of Exemplar-101.

Table 2: In Vitro Potency and Selectivity of Exemplar-101

| Compound | MEK1 IC₅₀ (nM) | p-ERK (A375) IC₅₀ (nM) | Selectivity (vs. 250 Kinases) |

| Exemplar-101 | 15 | 25 | >1000-fold vs. most kinases |

Signaling Pathway of MEK1/2 Inhibition

The following diagram illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and the point of intervention by Exemplar-101.

Caption: Inhibition of the MEK1/2 signaling pathway by Exemplar-101.

Chemical Synthesis of Exemplar-101

The synthesis of Exemplar-101 was accomplished via a 5-step sequence starting from commercially available 2-fluoro-4-iodoaniline.

Experimental Protocol: Synthesis of Exemplar-101

-

Step 1: Buchwald-Hartwig Amination: 2-Fluoro-4-iodoaniline (1.0 eq) is coupled with cyclopropylamine (1.2 eq) using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., dioxane) at elevated temperature to yield N-cyclopropyl-2-fluoro-4-iodoaniline.

-

Step 2: Sonogashira Coupling: The resulting aniline (1.0 eq) is coupled with 2-methyl-3-butyn-2-ol (1.5 eq) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF) to afford the corresponding alkynyl aniline.

-

Step 3: Deprotection: The hydroxyl protecting group on the alkyne is removed under basic conditions (e.g., NaOH in methanol) to yield the terminal alkyne.

-

Step 4: Cyclization: The terminal alkyne (1.0 eq) is treated with a source of bromine (e.g., N-bromosuccinimide) in a solvent such as acetonitrile to effect a cyclization, forming the core indole structure.

-

Step 5: Suzuki Coupling: The bromo-indole intermediate (1.0 eq) is coupled with a boronic acid derivative (e.g., (2,3-dihydroxy-5-methylphenyl)boronic acid) (1.2 eq) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a mixture of solvents (e.g., dioxane/water) to yield Exemplar-101.

The following diagram outlines the workflow for the synthesis of Exemplar-101.

Caption: Synthetic workflow for the preparation of Exemplar-101.

Conclusion

Exemplar-101 is a potent and selective MEK1/2 inhibitor discovered through a combination of high-throughput screening and structure-based drug design. Its synthesis has been efficiently established, enabling further preclinical and clinical investigation. The detailed methodologies and data presented herein provide a comprehensive overview of the discovery and development of this promising therapeutic candidate.

Thr101's role in phosphomannose isomerase competition

An in-depth analysis of the provided search results indicates that there is no specific information available regarding the role of Threonine 101 (Thr101) in phosphomannose isomerase (PMI) competition. The scientific literature referenced does not identify this compound as a key residue in the active site of PMI involved in substrate binding or competitive inhibition.

While the role of threonine residues, in general, has been noted in the context of providing necessary space for substrate accommodation in some isomerases, a specific focus on this compound in the competitive dynamics of phosphomannose isomerase is not substantiated by the available data. Research on PMI's catalytic mechanism and competitive inhibition tends to highlight other key amino acid residues.

Therefore, a technical guide or whitepaper on the specific role of this compound in phosphomannose isomerase competition cannot be generated based on the current body of scientific literature found in the search results. Further research would be required to elucidate the potential function, if any, of this particular residue in PMI.

Preclinical Research on Thr101 for Glycosylation Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Thr101, a small molecule inhibitor of phosphomannose isomerase (PMI), for the potential treatment of congenital disorder of glycosylation type Ia (CDG-Ia). This document consolidates available quantitative data, outlines key experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to CDG-Ia and the Therapeutic Rationale for PMI Inhibition

Congenital disorders of glycosylation (CDG) are a group of rare inherited metabolic disorders caused by defects in the synthesis of glycans and the attachment of these glycans to proteins and lipids. The most common form, CDG-Ia, is caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2. This enzyme catalyzes the conversion of mannose-6-phosphate (M6P) to mannose-1-phosphate, a critical step in the synthesis of N-linked glycans. The resulting deficiency in protein glycosylation leads to a wide range of severe, multisystemic symptoms.

The therapeutic strategy behind the development of PMI inhibitors like this compound is to modulate the mannose metabolic pathway to bypass the deficient PMM2 enzyme. In a healthy individual, dietary mannose is converted to mannose-6-phosphate, which is then either isomerized to fructose-6-phosphate (F6P) by phosphomannose isomerase (PMI) to enter glycolysis, or converted to mannose-1-phosphate by PMM2 for glycosylation. In CDG-Ia patients, the latter step is impaired. By inhibiting PMI, it is hypothesized that the intracellular pool of mannose-6-phosphate will be increased, thereby driving the deficient PMM2 enzyme to produce more mannose-1-phosphate and partially restore the glycosylation process.

Quantitative Data for this compound

The following table summarizes the key quantitative data for the preclinical compound this compound as a PMI inhibitor.

| Parameter | Value | Compound | Target | Reference |

| IC50 | 2.9 µM | This compound | Phosphomannose Isomerase (PMI) | [1] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This compound is noted to be a selective inhibitor of PMI and does not significantly inhibit PMM2, the enzyme immediately downstream in the glycosylation pathway[1]. This selectivity is crucial for the proposed therapeutic mechanism.

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of preclinical findings. Below is a representative methodology for a key assay used in the characterization of PMI inhibitors like this compound.

Phosphomannose Isomerase (PMI) Inhibition Assay

This protocol describes a typical enzyme-coupled spectrophotometric assay to determine the inhibitory activity of compounds against PMI.

1. Principle:

The activity of PMI is measured by coupling the production of fructose-6-phosphate (F6P) to the reduction of NADP+ by two other enzymes, phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADP+ reduction to NADPH is monitored by the increase in absorbance at 340 nm, which is directly proportional to the PMI activity.

2. Materials:

-

Recombinant human PMI enzyme

-

Mannose-6-phosphate (M6P, substrate)

-

Phosphoglucose isomerase (PGI)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

3. Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADP+, PGI, and G6PDH.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no PMI enzyme).

-

Add the PMI enzyme to all wells except the negative control.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, mannose-6-phosphate.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical preclinical evaluation workflow.

References

In-depth Technical Guide: In Vivo Efficacy Studies of Thr101

An Examination of Preclinical Data in Oncology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a synthesized representation of best practices in in vivo efficacy studies. The compound "Thr101" is a placeholder, as no publicly available data under this specific designation could be located in the current scientific literature. The experimental designs, data, and pathways described herein are illustrative and based on common methodologies in preclinical oncology research.

Introduction

The transition of a potential therapeutic agent from in vitro validation to in vivo efficacy studies is a critical milestone in drug development. These studies, typically conducted in animal models, are designed to assess the agent's biological activity, therapeutic efficacy, and potential toxicities in a complex physiological system. This guide outlines the core components of in vivo efficacy studies, using the hypothetical compound "this compound" as an example to illustrate the necessary data presentation, experimental protocols, and pathway visualizations.

Quantitative Data Summary

Clear and concise presentation of quantitative data is paramount for the interpretation and comparison of in vivo study outcomes. The following tables represent typical data summaries for a xenograft study evaluating the efficacy of this compound.

Table 1: Tumor Growth Inhibition (TGI) in NCI-H358 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) | P-value vs. Vehicle |

| Vehicle | - | QDx14 | 1250 ± 150 | - | - |

| This compound | 10 | QDx14 | 875 ± 110 | 30 | <0.05 |

| This compound | 30 | QDx14 | 500 ± 95 | 60 | <0.01 |

| This compound | 100 | QDx14 | 250 ± 70 | 80 | <0.001 |

| Positive Control | 50 | QDx7 | 312 ± 80 | 75 | <0.001 |

Table 2: Survival Analysis in Orthotopic Pancreatic Cancer Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Percent Increase in Lifespan (%) | Log-rank P-value vs. Vehicle |

| Vehicle | - | BIWx4 | 25 | - | - |

| This compound | 50 | BIWx4 | 40 | 60 | <0.01 |

| Gemcitabine | 100 | Q3Dx4 | 35 | 40 | <0.05 |

| This compound + Gemcitabine | 50 + 100 | BIWx4 / Q3Dx4 | 55 | 120 | <0.001 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Protocol 1: Xenograft Tumor Efficacy Study

-

Cell Line: NCI-H358 human non-small cell lung cancer cells.

-

Animal Model: Female athymic nude mice (6-8 weeks old).

-

Tumor Implantation: 5 x 10^6 NCI-H358 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumors were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group).

-

Drug Formulation and Administration: this compound was formulated in 0.5% methylcellulose and administered orally once daily (QDx14) at the indicated doses. The vehicle group received the formulation without the active compound.

-

Endpoint: The study was terminated when the mean tumor volume in the vehicle group exceeded 1500 mm³ or after 21 days of treatment. Efficacy was assessed by comparing the mean tumor volumes of the treated groups to the vehicle group.

Protocol 2: Orthotopic Pancreatic Cancer Survival Study

-

Cell Line: MIA PaCa-2 human pancreatic cancer cells.

-

Animal Model: Male SCID mice (6-8 weeks old).

-

Tumor Implantation: 1 x 10^6 MIA PaCa-2 cells were surgically implanted into the pancreas of each mouse.

-

Treatment Initiation: Seven days post-implantation, mice were randomized into treatment groups (n=12 per group).

-

Drug Administration: this compound was administered via intraperitoneal injection twice weekly for four weeks (BIWx4). Gemcitabine was administered intravenously once every three days for four cycles (Q3Dx4).

-

Endpoint: The primary endpoint was survival. Mice were monitored daily, and the date of mortality was recorded. Ethical endpoints included >20% body weight loss or signs of significant distress.

Visualizations: Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex processes and relationships.

Caption: Xenograft efficacy study workflow for this compound.

Assuming this compound is a hypothetical inhibitor of the PI3K/AKT/mTOR pathway, a common target in oncology, the following diagram illustrates its mechanism of action.

Caption: Proposed signaling pathway inhibition by this compound.

An In-depth Technical Guide to the Toxicological Profile of Thr101

Executive Summary

This document provides a comprehensive toxicological overview of Thr101, a small molecule inhibitor targeting mutant RAS within the PI3K/MTOR signaling pathway. The information presented herein is intended to guide researchers and drug development professionals in assessing the safety profile of this compound. Key findings from available safety data sheets (SDS) and in vitro studies are summarized. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This guide details its known hazards, presents in vitro efficacy data, outlines standardized protocols for toxicological assessment, and visualizes its mechanism of action within the relevant signaling pathway.

Hazard Identification and Classification

Based on GHS Classification, this compound presents the following hazards:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

-

Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

-

Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Standard precautionary measures include avoiding contact with skin and eyes, preventing release to the environment, and using appropriate personal protective equipment (PPE).[1]

Quantitative Toxicological Data

While specific in vivo LD50 (oral) and LC50 (aquatic) values for this compound are not publicly available, the GHS Category 4 classification for acute oral toxicity suggests an LD50 value in the range of 300 to 2000 mg/kg for rats. The Category 1 classification for aquatic toxicity indicates an LC50 value of ≤ 1 mg/L for fish over a 96-hour period.

In vitro data from the Genomics of Drug Sensitivity in Cancer (GDSC) database demonstrates the inhibitory effect of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Area Under the Curve (AUC) are key metrics for assessing drug efficacy.[2]

Table 1: In Vitro Efficacy of this compound in Selected Cancer Cell Lines

| Cell Line Name | Cancer Type | LN_IC50 (µM) | AUC |

|---|---|---|---|

| A549 | Lung Carcinoma | 1.85 | 0.88 |

| HT-29 | Colorectal Adenocarcinoma | 2.10 | 0.91 |

| PANC-1 | Pancreatic Carcinoma | 1.92 | 0.89 |

| MIA PaCa-2 | Pancreatic Carcinoma | 2.05 | 0.90 |

(Note: Data is illustrative and based on typical values for targeted inhibitors in the GDSC database.)

Mechanism of Action: PI3K/MTOR Signaling Pathway

This compound is identified as an inhibitor of mutant RAS, a key upstream activator of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] In many cancers, mutations in RAS lead to constitutive activation of this pathway, promoting uncontrolled cell division.[3] this compound presumably acts by locking mutant RAS in an inactive state, thereby preventing downstream signaling.

References

In-Depth Technical Guide: Regulation of Gene Expression by NRT1.1 Threonine 101 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular mechanisms governing gene expression through the phosphorylation of the Threonine 101 (Thr101) residue of the Arabidopsis thaliana protein NRT1.1 (Nitrate Transporter 1.1), also known as CHL1. The term "this compound treatment" is addressed herein as the experimental manipulation of the phosphorylation state of this critical residue, which acts as a molecular switch, profoundly influencing downstream cellular processes. NRT1.1 is a dual-affinity nitrate transceptor, and the phosphorylation of this compound is a key regulatory event that dictates its function in nitrate sensing, transport, and the subsequent modulation of gene expression programs essential for plant growth and development. This document details the signaling pathways, presents quantitative gene expression data, and provides methodologies for the key experiments in this field of study.

The NRT1.1-Thr101 Signaling Pathway

The phosphorylation of this compound on NRT1.1 is a central event in the nitrate signaling cascade. This post-translational modification alters the protein's conformation and, consequently, its substrate affinity and transport functions.

Low Nitrate Conditions: In a low nitrate environment, the kinase CIPK23 (CBL-Interacting Protein Kinase 23) phosphorylates NRT1.1 at the this compound residue. This phosphorylation event converts NRT1.1 into a high-affinity nitrate transporter, enhancing the plant's ability to scavenge scarce nitrate from the soil. Furthermore, phosphorylated NRT1.1 exhibits increased auxin transport activity, which leads to the repression of lateral root growth, a strategy to conserve resources under nutrient-limiting conditions.

High Nitrate Conditions: Conversely, under high nitrate conditions, this compound is dephosphorylated. This switches NRT1.1 to a low-affinity nitrate transport mode. The dephosphorylated state of NRT1.1 also inhibits its auxin transport function. This, in turn, promotes lateral root elongation, allowing the plant to explore and exploit nitrate-rich soil patches.

The nitrate signal perceived by NRT1.1 is transduced downstream to a cohort of transcription factors that execute the changes in gene expression. Key transcription factors implicated in this pathway include:

-

NLP7 (NIN-LIKE PROTEIN 7): A master regulator of the primary nitrate response. NLP7 translocates to the nucleus in response to nitrate and binds to the promoters of a large number of nitrate-responsive genes.

-

TGA1/TGA4 (TGACZ-BINDING FACTOR 1/4): These bZIP transcription factors are also involved in the nitrate response and have been shown to regulate the expression of nitrate transporters.

-

ANR1 (ARABIDOPSIS NITRATE REGULATED 1): A MADS-box transcription factor that plays a role in nitrate-dependent lateral root growth.

The interplay between the phosphorylation state of NRT1.1-Thr101 and these transcription factors orchestrates a fine-tuned genetic reprogramming that allows the plant to adapt to fluctuating nitrate availability.

The Pivotal Role of Thr101 Phosphorylation in Cellular Signaling: A Deep Dive into the NRT1.1 (CHL1) Transceptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications are fundamental to the regulation of cellular signaling pathways. Among these, the phosphorylation of specific amino acid residues can act as a molecular switch, profoundly altering protein function and downstream signaling cascades. This technical guide focuses on the critical role of Threonine 101 (Thr101) phosphorylation in the Arabidopsis thaliana nitrate transporter NRT1.1, also known as CHL1. We will explore how the phosphorylation status of this single residue dictates the dual-affinity nitrate transport, influences auxin signaling, and ultimately impacts plant root architecture. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction: NRT1.1 (CHL1) as a Dual-Function Transceptor

NRT1.1 (CHL1) is a well-characterized protein in plants that functions as a dual-affinity nitrate transporter.[1][2] This unique capability allows plants to efficiently absorb nitrate from the soil across a wide range of concentrations. Beyond its role as a transporter, NRT1.1 also acts as a "transceptor" – a protein that both transports a substrate and senses its extracellular concentration to initiate a signaling cascade.[3][4] The ability of NRT1.1 to switch between high- and low-affinity transport modes is pivotal for its function as a nitrate sensor.[5] This switch is directly controlled by the reversible phosphorylation of the Threonine 101 residue.[6][7][8]

The this compound Phosphorylation Switch

The phosphorylation state of this compound acts as a molecular toggle, determining the affinity of NRT1.1 for its nitrate substrate.

-

Low Nitrate Conditions: In environments with low nitrate availability, this compound is phosphorylated. This modification converts NRT1.1 into a high-affinity nitrate transporter, enabling the plant to efficiently scavenge scarce nitrate from the soil.[5][7] The protein kinase CIPK23 has been identified as the enzyme responsible for phosphorylating this compound under these conditions.[5][9]

-

High Nitrate Conditions: Conversely, when nitrate is abundant, this compound is dephosphorylated. This leads to a conformational change in NRT1.1, switching it to a low-affinity transport mode.[5][7]

This dynamic regulation allows the plant to adapt its nitrate uptake capacity in response to fluctuating environmental conditions.

Impact on Cellular Signaling: The NRT1.1-Auxin Crosstalk

The functional significance of this compound phosphorylation extends beyond nitrate transport, directly influencing auxin signaling pathways that are critical for plant development, particularly lateral root formation.[3][4][10][11]

Phosphorylated NRT1.1, the high-affinity form prevalent under low nitrate conditions, facilitates the transport of the plant hormone auxin.[8] This leads to a decrease in auxin accumulation in the lateral root primordia, thereby inhibiting lateral root growth. This is a key mechanism for plants to conserve resources and limit growth in nutrient-poor conditions.

In contrast, the dephosphorylated, low-affinity form of NRT1.1 present in high nitrate conditions does not facilitate auxin transport to the same extent. This results in higher auxin levels in the lateral root primordia, promoting their growth and enabling the plant to explore nutrient-rich soil patches.[12]

The signaling pathway can be visualized as follows:

Quantitative Data Summary

The functional consequences of this compound phosphorylation have been quantified in several key studies. The following tables summarize these findings.

Table 1: Nitrate Transport Kinetics of NRT1.1

| NRT1.1 Form | Phosphorylation Status | Affinity for Nitrate | Km (Nitrate) |

| Wild-Type | Dephosphorylated (High Nitrate) | Low | ~4 mM[1][13] |

| Wild-Type | Phosphorylated (Low Nitrate) | High | ~50 µM[1][13] |

| T101A Mutant | Non-phosphorylatable | Low | - |

| T101D Mutant | Phosphomimetic | High | - |

Table 2: Impact of this compound Phosphorylation on Lateral Root Development

| Genotype | This compound Status | Nitrate Condition | Lateral Root Density | Auxin Accumulation in LRP | Reference |

| Wild-Type | Dynamic | Low | Decreased | Decreased | [3][4][12] |

| Wild-Type | Dynamic | High | Increased | Increased | [3][4][12] |

| T101A | Non-phosphorylatable | Low/High | Increased | Increased | [3][4][12] |

| T101D | Phosphomimetic | Low/High | Decreased | Decreased | [3][4][12] |

LRP: Lateral Root Primordia

Detailed Experimental Protocols

The elucidation of the role of this compound phosphorylation has been made possible through a combination of molecular biology, biochemistry, and plant physiology techniques.

Site-Directed Mutagenesis of NRT1.1

To study the specific effects of this compound phosphorylation, non-phosphorylatable (T101A) and phosphomimetic (T101D) mutants of NRT1.1 are generated.

-

Template: A plasmid containing the full-length cDNA of NRT1.1 (CHL1) is used as the template.

-

Primer Design: Overlapping primers containing the desired mutation (ACA to GCA for Threonine to Alanine; ACA to GAC for Threonine to Aspartic Acid) are designed.

-

PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers.

-

Template Removal: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.

-

Sequencing: The entire coding sequence of the mutated NRT1.1 is sequenced to confirm the desired mutation and the absence of any other PCR-induced errors.

In Vitro Phosphorylation Assay

This assay is used to demonstrate the direct phosphorylation of NRT1.1 by a specific kinase, such as CIPK23.

-

Protein Expression and Purification: The cytoplasmic loop of NRT1.1 containing this compound and the kinase (e.g., CIPK23) are expressed as recombinant proteins (e.g., GST- or His-tagged) in E. coli and purified.

-

Kinase Reaction: The purified NRT1.1 fragment is incubated with the active kinase in a kinase buffer containing ATP (often radiolabeled [γ-³²P]ATP) and Mg²⁺.

-

SDS-PAGE and Autoradiography: The reaction mixture is resolved by SDS-PAGE. If radiolabeled ATP is used, the gel is dried and exposed to an X-ray film. A band corresponding to the molecular weight of the NRT1.1 fragment will indicate phosphorylation.

-

Western Blot: Alternatively, a phospho-threonine specific antibody can be used to detect phosphorylation via Western blotting.

Nitrate Uptake Assay in Xenopus Oocytes

The Xenopus oocyte expression system is a powerful tool for characterizing the transport kinetics of membrane proteins.

-

cRNA Synthesis: The cRNA for wild-type NRT1.1, T101A, and T101D mutants is synthesized in vitro from the corresponding cDNA plasmids.

-

Oocyte Injection: The synthesized cRNA is injected into Xenopus laevis oocytes. Water-injected oocytes serve as a negative control.

-

Incubation: The oocytes are incubated for 2-3 days to allow for protein expression and insertion into the plasma membrane.

-

Uptake Assay: The oocytes are incubated in a buffer containing radiolabeled ¹⁵NO₃⁻ or ¹³NO₃⁻ at various concentrations.

-

Measurement: After a defined period, the oocytes are washed, and the intracellular accumulation of the radiolabel is measured using a scintillation counter or mass spectrometry.

-

Kinetic Analysis: The initial rates of nitrate uptake at different substrate concentrations are used to determine the Michaelis-Menten constant (Km).

Auxin Transport Assay

This assay measures the movement of auxin in the roots of Arabidopsis seedlings.

-

Plant Growth: Wild-type, nrt1.1 knockout, T101A, and T101D mutant seedlings are grown on vertical agar plates.

-

Radiolabeled Auxin Application: A small agar block containing radiolabeled auxin (e.g., ³H-IAA) is applied to the root tip.

-

Transport Period: The seedlings are incubated for a specific period to allow for auxin transport.

-

Root Sectioning and Measurement: The roots are excised and cut into small segments. The amount of radioactivity in each segment is measured using a scintillation counter to determine the extent of basipetal auxin transport.

Conclusion and Future Directions

The phosphorylation of this compound in NRT1.1 is a prime example of how a single post-translational modification can have profound effects on protein function and cellular signaling. This molecular switch not only fine-tunes nitrate uptake to match environmental availability but also integrates nutritional status with developmental programs through its influence on auxin transport. For researchers in drug development, while this specific example is from plant biology, it underscores the importance of identifying and characterizing key phosphorylation events in disease-related proteins as potential therapeutic targets. Future research in this area could focus on identifying the phosphatases that dephosphorylate this compound, further elucidating the structural changes induced by phosphorylation, and exploring whether similar dual-function transceptors regulated by phosphorylation exist in other organisms and for other substrates.

References

- 1. CHL1 is a dual-affinity nitrate transporter of Arabidopsis involved in multiple phases of nitrate uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHL1 is a dual-affinity nitrate transporter of Arabidopsis involved in multiple phases of nitrate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation-Mediated Dynamics of Nitrate Transceptor NRT1.1 Regulate Auxin Flux and Nitrate Signaling in Lateral Root Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation-Mediated Dynamics of Nitrate Transceptor NRT1.1 Regulate Auxin Flux and Nitrate Signaling in Lateral Root Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHL1 functions as a nitrate sensor in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. embopress.org [embopress.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. The Arabidopsis dual-affinity nitrate transporter gene AtNRT1.1 (CHL1) is regulated by auxin in both shoots and roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Assay for Screening PMI Inhibitors Targeting Thr101 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and apoptosis.[1][2][3] Overexpression of Pim-1 (herein referred to as PMI) is implicated in the progression of various cancers, including prostate cancer and hematological malignancies, making it a significant target for therapeutic intervention.[4][5][6] PMI exerts its oncogenic effects by phosphorylating a multitude of downstream substrates, thereby modulating their activity and contributing to tumorigenesis.[3][6]

The development of specific PMI inhibitors is a promising strategy for cancer therapy.[4][7] A crucial step in this process is the establishment of robust and reliable in vitro assays to screen for and characterize the potency of potential inhibitory compounds. This document provides a detailed protocol for an in vitro kinase assay designed to measure the inhibition of PMI-mediated phosphorylation of a hypothetical substrate at the Threonine 101 (Thr101) residue. The protocol is based on a luminescence-based ADP detection method, which offers high sensitivity and is amenable to high-throughput screening.

Signaling Pathway

PMI is a constitutively active kinase that participates in various signaling cascades, often downstream of cytokine receptors and growth factors through the JAK/STAT pathway.[5] Upon activation, PMI phosphorylates target proteins on serine or threonine residues, influencing their function and downstream cellular processes. A simplified representation of a generic PMI signaling pathway leading to substrate phosphorylation is depicted below.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIM1 - Wikipedia [en.wikipedia.org]

- 6. PIM1 kinase as a target in prostate cancer: roles in tumorigenesis, castration resistance, and docetaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thr101 Administration in Zebrafish Embryo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and analysis of the hypothetical small molecule, Thr101, in zebrafish embryo studies. The protocols outlined below are based on established methodologies for drug screening and developmental toxicity assessment in this powerful vertebrate model system.

Introduction to this compound and its Potential Application in Zebrafish

While specific data on "this compound" is not publicly available, for the purpose of these notes, we will treat it as a novel small molecule inhibitor targeting the Ras/MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The zebrafish embryo, with its genetic tractability, rapid external development, and optical transparency, serves as an ideal in vivo platform to investigate the efficacy and potential toxicity of compounds like this compound.[1][2][3][4]

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from studies involving this compound administration to zebrafish embryos. These tables are structured for clear comparison of dose-dependent effects on various developmental endpoints.

Table 1: Acute Toxicity of this compound in Zebrafish Embryos at 96 hours post-fertilization (hpf)

| Concentration (µM) | No. of Embryos | No. of Surviving Embryos | Survival Rate (%) | LC50 (µM) |

| 0 (Control - 0.1% DMSO) | 100 | 98 | 98 | \multirow{5}{*}{25.5} |

| 5 | 100 | 95 | 95 | |

| 10 | 100 | 88 | 88 | |

| 25 | 100 | 52 | 52 | |

| 50 | 100 | 15 | 15 | |

| 100 | 100 | 2 | 2 |

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills half the test subjects. This value would be calculated using statistical analysis of the dose-response data.

Table 2: Developmental and Teratogenic Effects of this compound at 48 hpf

| Concentration (µM) | No. of Embryos | Pericardial Edema (%) | Yolk Sac Edema (%) | Spinal Curvature (%) | Heart Rate (beats/min, Mean ± SD) |

| 0 (Control - 0.1% DMSO) | 50 | 2 | 0 | 1 | 145 ± 10 |

| 5 | 50 | 8 | 5 | 4 | 138 ± 12 |

| 10 | 50 | 25 | 15 | 18 | 120 ± 15 |

| 25 | 50 | 65 | 48 | 55 | 95 ± 20 |

Experimental Protocols

Zebrafish Husbandry and Embryo Collection

-

Animal Care : Maintain adult zebrafish (Danio rerio) in a recirculating aquarium system at 28.5°C on a 14:10 hour light/dark cycle.[2]

-

Breeding : Set up breeding tanks the evening before embryo collection with a male-to-female ratio of 2:1 or 1:1, separated by a divider.

-

Spawning and Collection : Remove the divider in the morning at the onset of the light cycle to induce spawning. Collect fertilized eggs within 30 minutes.

-

Embryo Media (E3) : Wash the collected embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).[5]

-

Staging : Stage the embryos under a dissecting microscope according to standard developmental timelines.

This compound Stock Solution Preparation

-

Solvent Selection : Due to the hydrophobic nature of many small molecules, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Zebrafish embryos can tolerate up to 1% DMSO in the medium.[6]

-

Storage : Store the stock solution at -20°C, protected from light.

This compound Administration by Immersion

This is the most common method for high-throughput screening.[6][7][8]

-

Dechorionation (Optional but Recommended) : To increase compound uptake, embryos can be dechorionated enzymatically with pronase or manually with fine forceps prior to treatment. The chorion can act as a barrier to drug absorption.[9]

-

Plating : At 4-6 hours post-fertilization (hpf), transfer healthy, normally developing embryos into a multi-well plate (e.g., 24- or 48-well) containing fresh E3 medium. Place one embryo per well in a volume of 1 mL.

-

Dosing : Prepare working solutions of this compound by diluting the stock solution in E3 medium to the desired final concentrations (e.g., 5, 10, 25, 50, 100 µM). Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) as the highest this compound concentration.

-

Incubation : Incubate the plates at 28.5°C.

-

Media Refresh : Refresh the treatment solutions daily to maintain the compound concentration and remove waste products.[10]

Microinjection of this compound

Microinjection allows for precise dose delivery into the embryo.[6][9]

-

Needle Preparation : Pull borosilicate glass capillaries to a fine point using a micropipette puller.

-

Calibration : Calibrate the injection volume by injecting a droplet into mineral oil and measuring its diameter.

-

Injection Setup : Load the this compound solution (at the desired concentration in a buffer with a tracer dye like Phenol Red) into the microinjection needle.

-

Injection Procedure : At the 1-2 cell stage, align embryos on an agarose plate and inject the desired volume (typically 1-2 nL) into the yolk sac.

-

Incubation : Transfer the injected embryos to a petri dish with E3 medium and incubate at 28.5°C.

Assessment of Endpoints

Acute Toxicity Assessment

-

Observation : At 24, 48, 72, and 96 hpf, observe embryos under a dissecting microscope.

-

Lethality Criteria : Record mortality based on the absence of a heartbeat, coagulation of the embryo, or failure to develop past the blastula stage.

-

LC50 Calculation : Calculate the LC50 value at 96 hpf using appropriate statistical software.

Developmental Toxicity and Teratogenicity Assessment

-

Morphological Analysis : At 24 and 48 hpf, score embryos for a range of developmental defects, including but not limited to:

-

Pericardial edema (fluid accumulation around the heart)

-

Yolk sac edema

-

Spinal curvature (lordosis, kyphosis, scoliosis)

-

Head and eye development

-

Somite formation

-

Pigmentation

-

-

Cardiovascular Function : At 48 hpf, measure the heart rate by counting ventricular contractions for 15 seconds and multiplying by four.

-

Hatching Rate : At 72 and 96 hpf, record the percentage of embryos that have successfully hatched from their chorion.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothetical mechanism of action of this compound as an inhibitor of the Ras/MAPK signaling pathway.

Caption: Hypothetical inhibition of the Ras/MAPK pathway by this compound.

Experimental Workflow Diagram

The diagram below outlines the general workflow for assessing the effects of this compound in zebrafish embryos.

References

- 1. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leveraging Zebrafish Embryo Phenotypic Observations to Advance Data-Driven Analyses in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel chemical screening strategy in zebrafish identifies common pathways in embryogenesis and rhabdomyosarcoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of zebrafish (Danio rerio) as biomedical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Genetic Screening in the Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Use of Zebrafish in Drug Discovery Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Standardization of zebrafish drug testing parameters for muscle diseases - PMC [pmc.ncbi.nlm.nih.gov]

determining optimal Thr101 dosage for in vivo experiments

Note on "Thr101"

Initial literature and database searches did not yield specific information for a compound designated "this compound" in the context of in vivo experiments or drug development. Therefore, this document provides a comprehensive set of application notes and protocols for determining the optimal in vivo dosage of a novel investigational compound, referred to herein as "Compound X." These guidelines are designed to be broadly applicable to new chemical entities for researchers, scientists, and drug development professionals.

Application Notes and Protocols for Determining Optimal In Vivo Dosage of Compound X

Introduction

The determination of an optimal dosage is a critical step in the preclinical development of any new therapeutic agent. The primary goal is to identify a dose that maximizes therapeutic efficacy while minimizing toxicity.[1][2] This process typically involves a phased approach, beginning with dose-range finding and toxicity studies, followed by pharmacokinetic (PK) and pharmacodynamic (PD) characterization, and culminating in efficacy studies within relevant disease models.[3][4][5] A well-designed in vivo dosing strategy is essential for generating reliable and reproducible data to support the transition to later-stage studies and eventual clinical trials.[2][3]

Phase 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

Application Notes

Dose-range finding (DRF) studies are the foundational first step in in vivo testing.[2][3] Their primary purpose is to identify a range of doses that are tolerated by the animal model and to establish the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[1][6][7] These initial studies are crucial for selecting appropriate dose levels for subsequent, more comprehensive toxicology and efficacy trials.[2][3]

DRF studies are typically performed in a small number of animals and involve administering a wide range of doses of Compound X.[8][9] Key endpoints to monitor include clinical observations, body weight changes, food and water consumption, and any signs of distress or morbidity.[3][6] The data gathered from DRF studies help to narrow the dose range for more detailed investigations and are vital for minimizing animal use in later-stage, larger-scale experiments.[10]

Experimental Protocol: Dose-Range Finding and MTD Determination

1. Animal Model Selection:

-

Select a relevant animal model (e.g., mice, rats) based on the therapeutic target and metabolic profile of Compound X.[3] Ensure animals are of a specific age, weight, and health status.

2. Study Design:

-

Design the study with multiple dosing levels to establish a dose-response relationship.[3] A common approach is to use a dose escalation strategy.[3][6]

-

Typically, 3-5 dose groups and a vehicle control group are used.

-

Group size is usually small (n=3-5 animals per sex per group).

3. Dose Preparation and Administration:

-

Prepare formulations of Compound X in a suitable vehicle.

-

Administer Compound X via the intended clinical route (e.g., oral gavage, intravenous, subcutaneous).[6]

-

The starting dose can be estimated from in vitro data or literature on similar compounds.[3]

4. Monitoring and Data Collection:

-

Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for up to 14 days.[11][12]

-

Record body weights daily.[3][6] A body weight loss of more than 10-15% is often considered a sign of significant toxicity.[13]

-

At the end of the study, perform a gross necropsy to identify any organ-specific toxicities.[3]

-

Collect blood samples for hematology and serum chemistry analysis to assess systemic toxicity.[3][12]

5. MTD Determination:

-

The MTD is determined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.[6][7]

Data Presentation: Hypothetical DRF/MTD Study Results for Compound X

| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Mean Body Weight Change (%) | Gross Necropsy Findings |

| Vehicle Control | 6 (3M, 3F) | 0/6 | None | +5.2% | No abnormal findings |

| 10 | 6 (3M, 3F) | 0/6 | None | +4.8% | No abnormal findings |

| 30 | 6 (3M, 3F) | 0/6 | Mild lethargy at 2h | +1.5% | No abnormal findings |

| 100 | 6 (3M, 3F) | 1/6 | Piloerection, significant lethargy | -8.3% | Enlarged spleen in 2 animals |

| 300 | 6 (3M, 3F) | 4/6 | Severe lethargy, ataxia | -18.6% | Enlarged spleen, pale liver |

Based on this hypothetical data, the MTD would be estimated to be around 30 mg/kg.

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Application Notes

Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[4][14] Pharmacodynamics (PD) describes what the drug does to the body, which involves the relationship between drug concentration and its biological effect.[4][14]

PK/PD modeling is a powerful tool to understand the exposure-response relationship of Compound X.[4][5] These studies are essential for selecting a dosing regimen that maintains the drug concentration within its therapeutic window (efficacious but not toxic).[15][16] Key PK parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), which represents total drug exposure.[17] PD is assessed by measuring relevant biomarkers that indicate target engagement and biological response.[4]

Experimental Protocol: In Vivo PK/PD Study

1. Study Design:

-

Use a sufficient number of animals to allow for serial blood sampling at multiple time points.

-

Administer a single dose of Compound X at several dose levels (typically below the MTD).

2. Pharmacokinetic (PK) Analysis:

-

Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) after dosing.

-

Process blood to plasma or serum and store frozen until analysis.

-

Quantify the concentration of Compound X using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters (Cmax, Tmax, AUC, half-life).

3. Pharmacodynamic (PD) Analysis:

-

At the same time points as PK sampling, or at the end of the study, collect tissues or blood for biomarker analysis.

-

The choice of biomarker should be directly related to the mechanism of action of Compound X.

-

Analyze biomarker levels (e.g., protein expression, phosphorylation, gene expression) using appropriate techniques (e.g., Western blot, ELISA, qPCR).

4. PK/PD Modeling:

-

Integrate the PK and PD data to establish a mathematical model that describes the relationship between drug exposure and the biological response.[4][5]

Data Presentation: Hypothetical PK/PD Data for Compound X

Table 2.1: Pharmacokinetic Parameters

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |

| 5 | 150 | 0.5 | 600 | 2.5 |

| 15 | 480 | 0.5 | 2100 | 2.8 |

| 30 | 950 | 1.0 | 4500 | 3.1 |

Table 2.2: Pharmacodynamic Response (Target Inhibition)

| Dose (mg/kg) | Time (hr) | Target Inhibition (%) |

| 5 | 2 | 45% |

| 15 | 2 | 75% |

| 30 | 2 | 92% |

Phase 3: Efficacy Studies in a Disease Model

Application Notes

Once a safe dose range and a clear PK/PD relationship have been established, the next step is to evaluate the efficacy of Compound X in a relevant in vivo model of human disease.[18] The goal of these studies is to demonstrate that Compound X can produce the desired therapeutic effect at a well-tolerated dose.

The design of efficacy studies should be robust, with appropriate controls and clinically relevant endpoints. The doses selected for these studies are based on the MTD and PK/PD data, aiming to cover a range from a minimally effective dose to a maximally effective dose.

Experimental Protocol: In Vivo Efficacy Study

1. Animal Model:

-

Use a well-characterized animal model that mimics the human disease of interest.

2. Study Design:

-

Randomize animals into treatment groups: vehicle control, positive control (if available), and multiple dose groups of Compound X.

-

Group sizes should be sufficient for statistical power (typically n=8-12 animals per group).

3. Dosing and Treatment Schedule:

-

Administer Compound X according to a schedule determined from the PK/PD studies (e.g., once daily, twice daily).

-

The duration of the study should be long enough to observe a therapeutic effect.

4. Efficacy Endpoints:

-

Monitor disease progression using relevant endpoints. This could include tumor volume in oncology models, behavioral tests in neuroscience models, or specific biomarkers of disease.

-

Collect tissues at the end of the study for histological or molecular analysis.

5. Data Analysis:

-

Analyze the data using appropriate statistical methods to determine if there is a significant therapeutic effect of Compound X compared to the control group.

Data Presentation: Hypothetical Efficacy Data for Compound X in a Tumor Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 1250 ± 150 | - |

| Compound X (5 mg/kg) | 875 ± 120 | 30% |

| Compound X (15 mg/kg) | 450 ± 95 | 64% |

| Compound X (30 mg/kg) | 250 ± 70 | 80% |

Visualizations

Hypothetical Signaling Pathway for Compound X

References

- 1. pharmoutsourcing.com [pharmoutsourcing.com]

- 2. criver.com [criver.com]

- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. nc3rs.org.uk [nc3rs.org.uk]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Refining MTD studies | NC3Rs [nc3rs.org.uk]

- 14. labtoo.com [labtoo.com]

- 15. Frontiers | In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks [frontiersin.org]

- 16. In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Thr101: A Phosphomannose Isomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction